1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
Description
Key Synonyms:
Registry Identifiers:
| Identifier Type | Number | Source |
|---|---|---|
| CAS Registry | 1316223-57-0 | |
| MDL Number | MFCD19691511 | |
| ChemSpider ID | 3497551 |
These designations facilitate unambiguous identification in research and regulatory contexts. For instance, the CAS registry number (1316223-57-0) is critical for sourcing and patent documentation, while the MDL number (MFCD19691511) aids in database searches for synthetic protocols.
Isomeric Considerations and Stereochemical Configuration
The compound’s structure presents limited isomerism due to its defined substitution pattern and lack of stereogenic centers.
Constitutional Isomerism:
- The piperidine ring’s rigidity confines substituents to specific positions. Alternative constitutional isomers would require rearrangement of the ethanone or chloropyridinylmethyl groups to different ring positions (e.g., 2- or 3-substituted piperidine derivatives), but such variants are distinct compounds.
Stereochemical Considerations:
Properties
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-4-11(5-7-16)8-12-2-3-13(14)15-9-12/h2-3,9,11H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUMFXZEHTTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key stages:
- Construction of the 6-chloropyridin-3-ylmethyl intermediate
- Attachment of the piperidine moiety via a nucleophilic substitution or reductive amination
- Acetylation of the piperidine nitrogen to form the ethanone group
These steps require careful control of reaction conditions, choice of solvents, and purification methods to achieve high yield and purity.
Preparation of the 6-Chloropyridin-3-ylmethyl Intermediate
The 6-chloropyridine ring is a crucial scaffold, often introduced as a substituted pyridine derivative such as 2-amino-6-chloropyridine or 2-chloronicotinaldehyde.
- Starting materials: Commercially available 2-amino-6-chloropyridine or 2-chloronicotinaldehyde serve as precursors.
- Functionalization: The pyridine ring is functionalized at the 3-position by introducing a methylene group, typically through reaction with formaldehyde or a suitable aldehyde under reductive amination conditions.
- Reaction conditions: The reaction is generally conducted in ethanol or dichloromethane, with reflux or room temperature stirring, and monitored by thin-layer chromatography (TLC) for completion.
Coupling with Piperidine
The next step involves linking the chloropyridinylmethyl intermediate to a piperidine ring.
- Nucleophilic substitution or reductive amination: The piperidine nitrogen acts as a nucleophile, attacking the methylene-activated chloropyridine intermediate.
- Solvents and catalysts: Suitable solvents include dichloromethane or toluene; bases or coupling agents such as triethylamine may be used to facilitate the reaction.
- Temperature and time: Reactions are typically carried out at room temperature or slightly elevated temperatures (up to 70 °C) for several hours to overnight to ensure full conversion.
Acetylation of the Piperidine Nitrogen
The final step is acetylation of the piperidine nitrogen to form the ethanone group.
- Reagents: Acetyl chloride or acetic anhydride are commonly used acetylating agents.
- Reaction conditions: The reaction is performed in an inert solvent such as dichloromethane, often at 0 °C to room temperature to control reaction rate and avoid side reactions.
- Work-up: After completion, the reaction mixture is quenched, washed, and purified by column chromatography or recrystallization to isolate the pure product.
Representative Reaction Scheme Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1. Formation of 6-chloropyridin-3-ylmethyl intermediate | 2-amino-6-chloropyridine + aldehyde | Ethanol, reflux, monitored by TLC | Intermediate with methylene linker |
| 2. Coupling with piperidine | Intermediate + piperidine | Dichloromethane or toluene, base, RT to 70 °C, several hours | Piperidine-substituted chloropyridinylmethyl compound |
| 3. Acetylation | Piperidine intermediate + acetyl chloride | DCM, 0 °C to RT | 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one |
Detailed Research Findings and Optimization Notes
- Solvent choice: Dichloromethane and toluene are preferred for coupling and acetylation steps due to their inertness and ability to dissolve both reactants and reagents efficiently.
- Coupling agents: While direct nucleophilic substitution is common, peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU can be employed to activate carboxyl or amine groups if needed in intermediate steps.
- Temperature control: Maintaining reaction temperatures below 70 °C during coupling and acetylation reduces side reactions and improves yield and purity.
- Purification: Flash column chromatography using petroleum ether/ethyl acetate/dichloromethane mixtures is effective for purifying intermediates and final products.
- Yields: Reported yields for similar piperidine-pyridine derivatives range from 50% to 90%, depending on step optimization and purification.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting materials | 2-amino-6-chloropyridine, aldehydes, piperidine | Commercially available |
| Solvents | Ethanol, dichloromethane, toluene | Selected for solubility and inertness |
| Coupling agents | Optional: T3P, EDC, HBTU | Used for activation if needed |
| Reaction temperature | 0 °C to 70 °C | Controlled to minimize side reactions |
| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |
| Purification methods | Recrystallization, flash chromatography | Petroleum ether/ethyl acetate/DCM mixtures |
| Typical yields | 50–90% | Dependent on step and conditions |
Chemical Reactions Analysis
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chloropyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence neurotransmission and has potential therapeutic implications for neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one and analogous piperidine-acetyl derivatives:
Key Structural and Functional Comparisons
Chloropyridines are known for their roles in agrochemicals and pharmaceuticals due to their stability and bioactivity . Acetyl vs. Methanone Groups: The acetyl group in the target compound may improve metabolic stability compared to methanone derivatives (e.g., in ), which are prone to oxidation. However, methanones often exhibit stronger hydrogen-bonding capacity, which could enhance target affinity .
Piperidine Ring Modifications 4-Position Substituents: The methylene bridge (-CH₂-) linking the piperidine ring to the 6-chloropyridinyl group in the target compound increases conformational flexibility compared to direct bonds (e.g., pyrimidin-4-ylamino in ). This flexibility might allow better adaptation to enzyme active sites. Nitrophenyl and Pyrazole Derivatives (as in ): The nitro group in these analogs introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions but may reduce metabolic stability.
The chloropyridinyl group may offer improved selectivity over pyrimidine-based analogs. Fungicidal Applications: Patented piperidinyl derivatives with chlorinated aromatic groups (e.g., ) highlight the relevance of the target compound’s 6-chloropyridinyl moiety in crop protection agents.
Biological Activity
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one is a compound with significant potential in medicinal chemistry due to its structural features, including a piperidine ring and a chloropyridine substituent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H17ClN2O. The compound features a piperidine ring that is essential for its interaction with biological targets, which may include various receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Initial studies suggest that it may function as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives of similar structures may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer types.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 5.0 | Apoptosis |
| Study 2 | HCT116 | 7.2 | Cell Cycle Arrest |
- Antimicrobial Activity : The compound has been evaluated for its potential antifungal properties against pathogens like Candida auris. Studies suggest it disrupts the plasma membrane and induces cell death.
Case Studies
Several case studies highlight the biological activity of related compounds, providing insights into the potential of this compound:
- Antifungal Activity Against C. auris : A study demonstrated that similar piperidine derivatives showed significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL, suggesting potential therapeutic applications in treating resistant fungal infections .
- Synergistic Effects with Chemotherapeutics : Research has indicated a synergistic effect when combining similar compounds with doxorubicin, enhancing cytotoxic effects against breast cancer cell lines .
Q & A
Q. How can researchers design analogs to mitigate toxicity observed in preliminary studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
